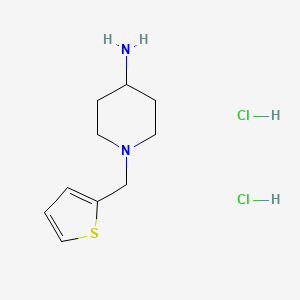

1-(Thiophen-2-ylmethyl)piperidin-4-amine dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

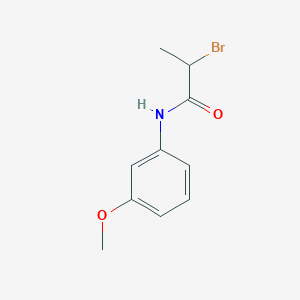

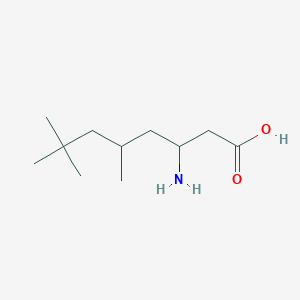

1-(Thiophen-2-ylmethyl)piperidin-4-amine dihydrochloride is a chemical compound with the molecular formula C10H18Cl2N2S and a molecular weight of 269.23 . It is also known as T2AMP.

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H17N2S/c11-9-3-5-12(6-4-9)8-10-2-1-7-13-10/h1-2,7,9,13H,3-6,8,11H2 . This indicates that the compound contains a piperidine ring with a thiophen-2-ylmethyl group attached to it.It is stored at temperatures between 2 and 8 degrees Celsius . The physical form of the compound is not specified in the search results.

Scientific Research Applications

Anticancer Properties

Research on structurally similar compounds to 1-(Thiophen-2-ylmethyl)piperidin-4-amine dihydrochloride has shown promising anticancer activity. For instance, novel 4-(piperidin-1-ylmethyl)-2-(thiophen-2-yl) quinoline derivatives have been synthesized and tested for their antiproliferative properties against various human cancer cell lines such as T-47D (breast cancer), HeLa (cervical cancer), HepG2 (liver cancer), and MCF-7 (breast cancer). Some compounds exhibited significant growth inhibitory effects, comparable to the standard drug paclitaxel, suggesting potential applications in cancer therapy (Harishkumar et al., 2018).

Synthesis and Chemical Reactivity

Studies on thiophene derivatives involving amine-induced ring-opening reactions have provided valuable insights into the chemical reactivity and potential synthetic applications of thiophene-based compounds. The amine-induced ring-opening of silyl-substituted thiophene 1,1-dioxides, for example, has been explored for the preparation of silyl-substituted dienes, offering a method for generating complex molecules from simpler thiophene structures (Gronowitz et al., 1994).

Nucleophilic Addition Reactions

The nucleophilic addition of amines to silyl- and germyl-substituted thiophene 1,1-dioxides has been investigated to understand the reactivity patterns of such systems. This research has shown that the addition reactions are influenced by the thiophene 1,1-dioxide structure, the basicity of the amine, and the solvent nature, offering insights into designing reaction conditions for specific outcomes (Lukevics et al., 2000).

Electronic and Structural Analysis

The study of 6-oxopiperidine-2-carboxylic acid derivatives, which share a core structural motif with 1-(Thiophen-2-ylmethyl)piperidin-4-amine dihydrochloride, has contributed to understanding the electronic structure and molecular interactions in thiophene-containing compounds. Research in this area has highlighted the significance of O-H...O and C-H...O interactions in stabilizing molecular structures and forming crystal networks (Vrabel et al., 2014).

properties

IUPAC Name |

1-(thiophen-2-ylmethyl)piperidin-4-amine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2S.2ClH/c11-9-3-5-12(6-4-9)8-10-2-1-7-13-10;;/h1-2,7,9H,3-6,8,11H2;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAAXJLLSINHSKH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)CC2=CC=CS2.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18Cl2N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Thiophen-2-ylmethyl)piperidin-4-amine dihydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3,4-dimethyl-1-(4-methylphenyl)-6-oxo-1,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]acetic acid](/img/structure/B1344502.png)

![6-(2-Chlorobenzyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1344507.png)

![2-(4-Ethylphenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1344516.png)

![2-(2-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1344517.png)

![5-[(4-methyl-1H-pyrazol-1-yl)methyl]isoxazole-3-carboxylic acid](/img/structure/B1344519.png)